

What is the mechanism of action of NE 10790?

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Compound of Interest

Compound Name: NE 10790

Cat. No.: B1677942

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An in-depth analysis of the mechanism of action for the compound commonly identified as NE-100 (also known as SA4503 or Cutamesine) is provided below. It is presumed that the query for "**NE 10790**" contains a typographical error, as the preponderance of scientific literature refers to NE-100 in the context of a potent sigma-1 receptor agonist.

Mechanism of Action of NE-100 (Cutamesine)

NE-100 is a selective and potent agonist for the sigma-1 (σ_1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its mechanism of action is primarily driven by its high-affinity binding to this receptor, initiating a cascade of downstream cellular effects that modulate neuronal function and survival.

Binding Profile and Selectivity

NE-100 exhibits a high affinity for the sigma-1 receptor while displaying significantly lower affinity for the sigma-2 (σ_2) receptor and other neurotransmitter receptors. This selectivity is a key feature of its pharmacological profile. The binding affinities are often determined through competitive radioligand binding assays.

Table 1: Binding Affinity of NE-100 for Sigma Receptors

Receptor	Ligand	K _i (nM)	Species	Tissue Source
Sigma-1	[+]- ³ H-SKF-10047	1.1	Guinea Pig	Brain Membranes
Sigma-1	--INVALID-LINK-- -pentazocine	3.48	Rat	Brain

| Sigma-2 | [³H]DTG | 134 | Rat | Brain |

K_i (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower K_i value indicates a higher binding affinity.

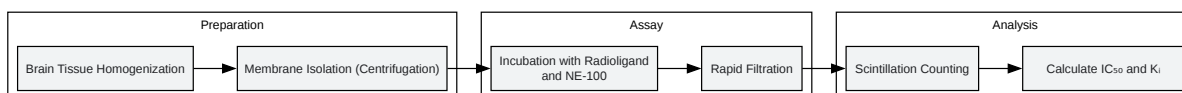
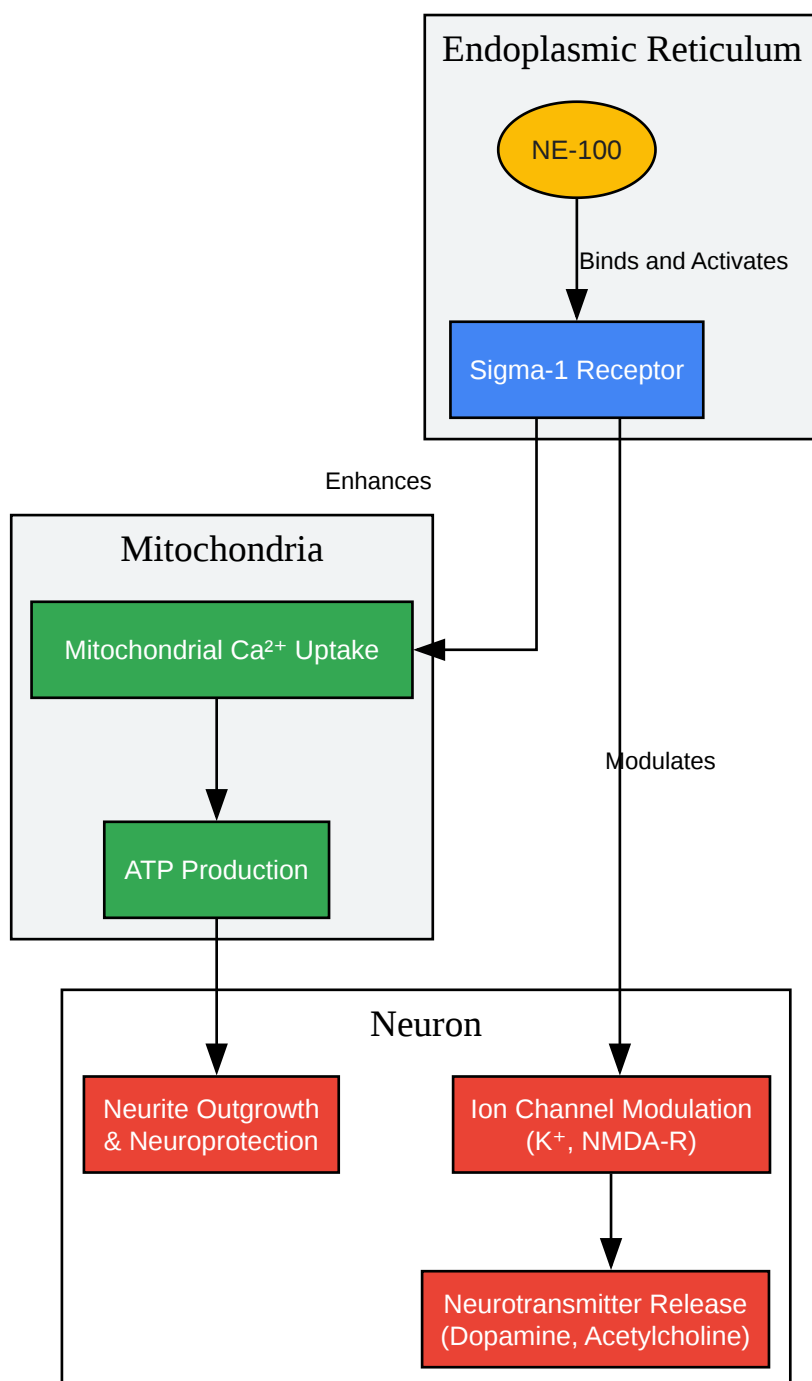
Molecular and Cellular Mechanisms

Upon binding to the sigma-1 receptor, NE-100 induces a conformational change in the receptor, leading to its dissociation from its client proteins and subsequent translocation. This initiates several downstream signaling pathways:

- **Modulation of Ion Channels:** NE-100, through sigma-1 receptor activation, can modulate the activity of various ion channels, including voltage-gated potassium (K⁺) channels and NMDA receptors. This modulation can influence neuronal excitability and synaptic plasticity.
- **Calcium Signaling:** The sigma-1 receptor is critically involved in regulating intracellular calcium (Ca²⁺) homeostasis. NE-100 has been shown to enhance Ca²⁺ signaling from the endoplasmic reticulum to the mitochondria, which is vital for cellular energy production and survival.
- **Neurotransmitter Release:** NE-100 can potentiate the release of several neurotransmitters, including dopamine and acetylcholine. This effect is thought to be mediated by the modulation of ion channel activity and presynaptic mechanisms.
- **Neuroprotection and Neurite Outgrowth:** A significant aspect of NE-100's mechanism is its neuroprotective effects. By activating the sigma-1 receptor, it promotes neuronal survival and stimulates neurite outgrowth, potentially through the upregulation of neurotrophic factors and the suppression of apoptotic pathways.

Signaling Pathways

The activation of the sigma-1 receptor by NE-100 triggers a complex interplay of intracellular signaling pathways. A simplified representation of this process is illustrated below.



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